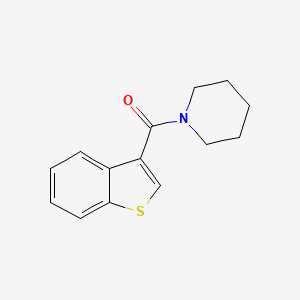![molecular formula C15H21ClN2O2S B7504627 N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide](/img/structure/B7504627.png)
N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide, also known as Lefamulin, is a novel antibiotic that was recently approved by the FDA for the treatment of community-acquired bacterial pneumonia (CABP).
作用機序
N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide exerts its antibacterial activity by binding to the peptidyl transferase center of the bacterial ribosome, which inhibits protein synthesis. Unlike other antibiotics that target the ribosome, this compound binds to a unique site on the ribosome that is not affected by resistance mechanisms, such as efflux pumps and ribosomal mutations.
Biochemical and Physiological Effects:
This compound has been shown to have minimal impact on human cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. This suggests that this compound has a low potential for drug-drug interactions. This compound is primarily metabolized by the liver and excreted in the urine and feces. The pharmacokinetics of this compound are not affected by food intake, which allows for convenient dosing.
実験室実験の利点と制限
N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide has several advantages over other antibiotics, such as a low potential for drug-drug interactions, a unique mechanism of action, and a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. However, this compound has some limitations for lab experiments, such as its high cost and limited availability.
将来の方向性
There are several potential future directions for N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide research, including:
1. Investigation of the efficacy of this compound in the treatment of other bacterial infections, such as skin and soft tissue infections and urinary tract infections.
2. Development of new formulations of this compound, such as intravenous and long-acting formulations, to improve its convenience and efficacy.
3. Study of the pharmacodynamics of this compound to optimize dosing regimens and minimize the development of resistance.
4. Evaluation of the safety and efficacy of this compound in special populations, such as pregnant women and children.
5. Investigation of the potential use of this compound in combination with other antibiotics to enhance its antibacterial activity.
Conclusion:
This compound is a novel antibiotic that has demonstrated efficacy and safety in the treatment of CABP. Its unique mechanism of action, broad spectrum of activity, and low potential for drug-drug interactions make it a promising candidate for the treatment of other bacterial infections. Further research is needed to optimize its dosing regimens, evaluate its safety and efficacy in special populations, and explore its potential use in combination with other antibiotics.
合成法
N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide is a semi-synthetic pleuromutilin antibiotic that is derived from the natural compound pleuromutilin, which is produced by certain species of fungi. The synthesis of this compound involves the modification of pleuromutilin through a series of chemical reactions, including acylation, reduction, and alkylation. The final product is a white to off-white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of CABP. In vitro studies have shown that this compound has potent activity against a wide range of Gram-positive and Gram-negative bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Mycoplasma pneumoniae. In clinical trials, this compound has demonstrated non-inferiority to standard-of-care antibiotics, such as moxifloxacin and azithromycin, in the treatment of CABP.
特性
IUPAC Name |
N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2S/c1-11(2)15(20)18-7-6-17-14(19)10-21-9-12-4-3-5-13(16)8-12/h3-5,8,11H,6-7,9-10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHVZTXWKZCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCNC(=O)CSCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

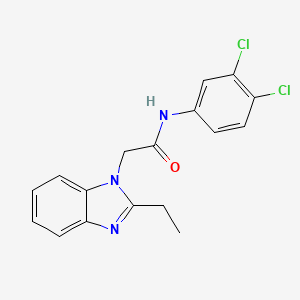
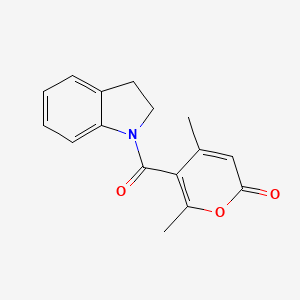

![2,8-dimethyl-5-methylsulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B7504590.png)
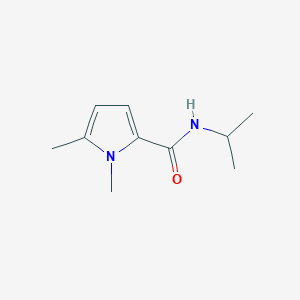
![N-(3-acetylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-2-phenylacetamide](/img/structure/B7504602.png)
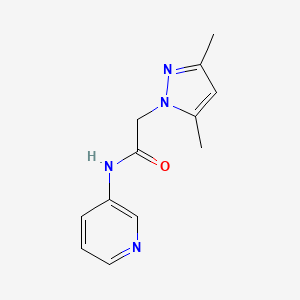
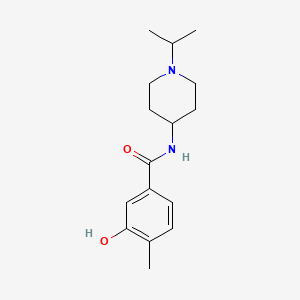
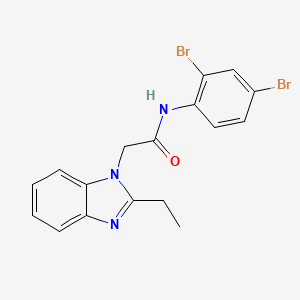
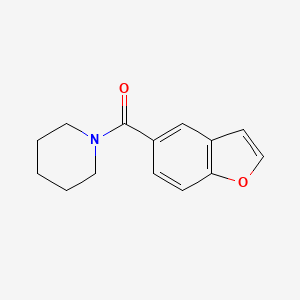

![N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7504632.png)
